molecular formula C34H33IN2S2 B13768265 (2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide

(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide

Cat. No.: B13768265
M. Wt: 660.7 g/mol
InChI Key: XKIALOTZDXIEPK-UHFFFAOYSA-M
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Description

The compound (2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide is a complex organic molecule It features a benzothiazole core, which is a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the ethyl and phenyl groups through various substitution reactions. The final step involves the iodide ion addition to form the complete compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The benzothiazole core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The ethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The benzothiazole core can interact with various enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways involved in processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, which lacks the additional ethyl and phenyl groups.

    3-ethylbenzothiazole: A simpler derivative with only one ethyl group.

    2-phenylbenzothiazole: Another derivative with a phenyl group attached.

Uniqueness

What sets (2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide apart is its complex structure, which combines multiple functional groups and a unique arrangement of atoms. This complexity gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C34H33IN2S2

Molecular Weight

660.7 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C34H33N2S2.HI/c1-3-35-28-17-8-10-19-30(28)37-32(35)23-21-26-15-12-16-27(34(26)25-13-6-5-7-14-25)22-24-33-36(4-2)29-18-9-11-20-31(29)38-33;/h5-11,13-14,17-24H,3-4,12,15-16H2,1-2H3;1H/q+1;/p-1

InChI Key

XKIALOTZDXIEPK-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCCC(=C3C4=CC=CC=C4)/C=C/C5=[N+](C6=CC=CC=C6S5)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCCC(=C3C4=CC=CC=C4)C=CC5=[N+](C6=CC=CC=C6S5)CC.[I-]

Origin of Product

United States

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